3,4-dihydrobenzimidazo[2,1-b]quinazolin-1(2H)-one
Overview
Description
3,4-Dihydrobenzimidazo[2,1-b]quinazolin-1(2H)-one is a heterocyclic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a fused ring system that includes a benzimidazole and a quinazolinone moiety, which imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dihydrobenzimidazo[2,1-b]quinazolin-1(2H)-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the alkylation of quinazoline-4(3H)-thione with 4-bromobut-1-ene and cinnamyl chloride, followed by reaction with iodine and bromine, can yield the desired compound . Another approach involves the use of novel nanomagnetic reagents such as Cu@Fe3O4 MNPs, which facilitate the preparation of tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-ones under solvent-free conditions .
Industrial Production Methods
Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The use of efficient catalysts and optimized reaction conditions is crucial for large-scale production. The solvent-free synthesis using Cu@Fe3O4 MNPs is particularly advantageous for industrial applications due to its simplicity and reusability of the catalyst .
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydrobenzimidazo[2,1-b]quinazolin-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinazolinone derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the quinazolinone moiety.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include iodine and bromine.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted quinazolinone derivatives, which can exhibit different biological activities depending on the nature of the substituents.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of complex heterocyclic systems.
Biology: It exhibits significant biological activities, including antifungal and antioxidant properties.
Industry: Its unique chemical properties make it useful in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 3,4-dihydrobenzimidazo[2,1-b]quinazolin-1(2H)-one involves its interaction with specific molecular targets and pathways. The compound can inhibit various enzymes and receptors, leading to its biological effects. For example, it has been shown to inhibit histone deacetylase (HDAC) and phosphatidylinositol 3-kinase (PI3K), which are involved in cancer cell proliferation and survival . The inhibition of these targets results in the modulation of signaling pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
3,4-Dihydrobenzimidazo[2,1-b]quinazolin-1(2H)-one can be compared with other similar compounds, such as:
Quinazolinone derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities.
Thiazoloquinazoline derivatives: These compounds contain a thiazole ring fused to the quinazoline moiety and exhibit distinct biological properties.
Imidazoquinazoline derivatives: These compounds have an imidazole ring fused to the quinazoline moiety and are known for their anticancer and antimicrobial activities.
The uniqueness of this compound lies in its specific ring structure and the resulting biological activities, which make it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
3,4-dihydro-2H-benzimidazolo[2,1-b]quinazolin-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O/c18-13-7-3-5-10-9(13)8-17-12-6-2-1-4-11(12)16-14(17)15-10/h1-2,4,6,8H,3,5,7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAFXLFGCMOOXGI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC3=NC4=CC=CC=C4N3C=C2C(=O)C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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